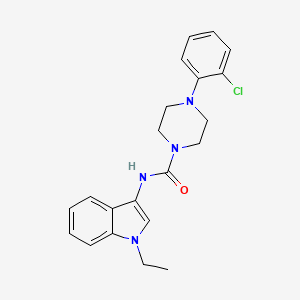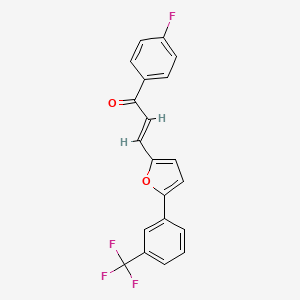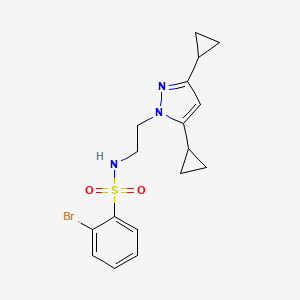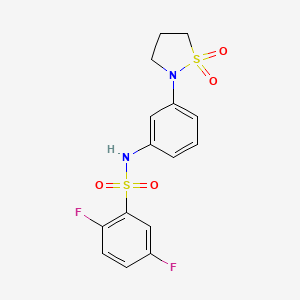
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a difluorobenzenesulfonamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Dioxidoisothiazolidine Ring: : This step involves the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
-
Attachment of the Phenyl Group: : The dioxidoisothiazolidine intermediate is then reacted with a halogenated phenyl derivative under basic conditions. Common bases used in this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF).
-
Introduction of the Difluorobenzenesulfonamide Moiety: : The final step involves the sulfonation of the phenyl ring with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA). This reaction is usually carried out at room temperature in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can be used to convert the sulfonamide group to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃) or nucleophiles in polar solvents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
-
Medicine: : Explored for its potential therapeutic properties. The compound’s sulfonamide group is known for its antibacterial activity, and modifications of its structure could lead to new drug candidates.
-
Industry: : Utilized in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mécanisme D'action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the dioxidoisothiazolidine ring can interact with nucleophilic sites on proteins, leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The presence of the difluorobenzenesulfonamide moiety in this compound distinguishes it from other similar compounds. This structural feature enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S2/c16-11-5-6-14(17)15(9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXERVHLRINITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
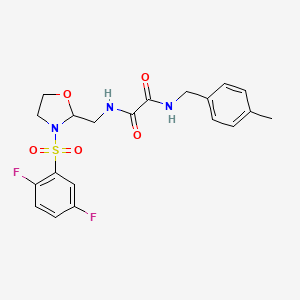
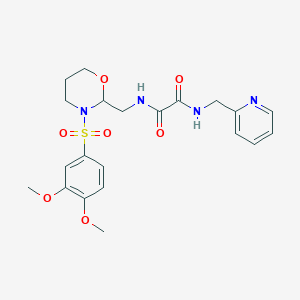
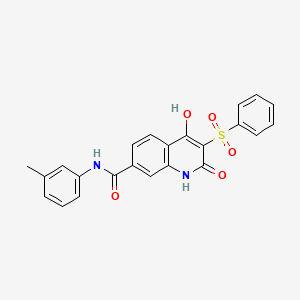
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)
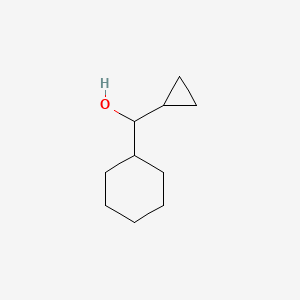
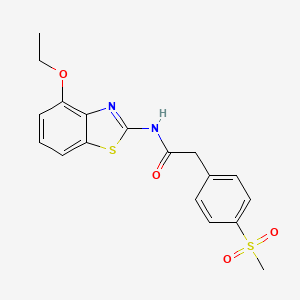


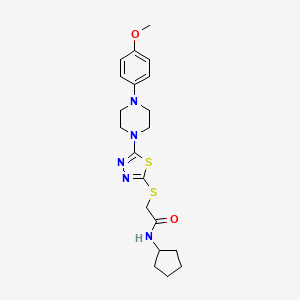
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2823911.png)
